![molecular formula C15H17ClN2O3 B2817633 6-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-carboxamide CAS No. 1385466-42-1](/img/structure/B2817633.png)
6-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-carboxamide is a chemical compound with the empirical formula C9H11ClN2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(NCCOC)C1=CN=C(Cl)C=C1 . This indicates that the compound contains a pyridine ring with a carboxamide group attached to it, along with a methoxyethyl group attached to the nitrogen atom . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been involved in reactions such as protodeboronation .Physical and Chemical Properties Analysis
The molecular weight of this compound is 214.65 . It is a solid substance .Aplicaciones Científicas De Investigación
Amplification of Phleomycin Activity
6-Chloro-N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]pyridine-3-carboxamide, as part of a range of pyridinylpyrimidines, has been investigated for its ability to amplify the activity of phleomycin, an antibiotic, against Escherichia coli. The study conducted by Brown and Cowden (1982) delves into the synthesis and biological efficacy of these compounds, showcasing their potential in enhancing antibiotic action (Brown & Cowden, 1982).
Synthesis of Heterocyclic Compounds
Another significant application lies in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. These compounds, researched by Bakhite, Al‐Sehemi, and Yamada (2005), show the versatility of this chemical in creating diverse heterocyclic structures, which have implications in medicinal chemistry and materials science (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antiprotozoal Agents
The chemical also finds application in the development of antiprotozoal agents. Ismail et al. (2004) synthesized compounds including 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, demonstrating promising in vitro and in vivo activities against protozoan parasites. This highlights its potential in treating diseases like malaria and sleeping sickness (Ismail et al., 2004).
Development of Novel Dyes
The compound also plays a role in the synthesis of novel dyes. Khalifa, Abdel‐Hafez, Gobouri, and Kobeasy (2015) explored the synthesis of heterocyclic aryl monoazo organic compounds for dyeing polyester fibers, illustrating the compound's utility in textile industry applications (Khalifa et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
6-chloro-N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-3-11-5-6-13(21-11)12(9-20-2)18-15(19)10-4-7-14(16)17-8-10/h4-8,12H,3,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXWONIZECJULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(COC)NC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-methoxypropyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2817551.png)
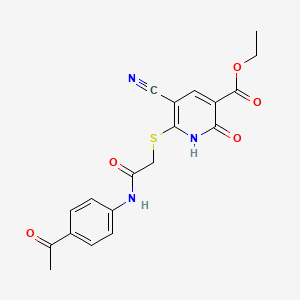
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4'-carboxy[1,1'-biphenyl]-4-yl)ethenyl]-](/img/structure/B2817554.png)
![2-(1H-indol-1-yl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2817555.png)
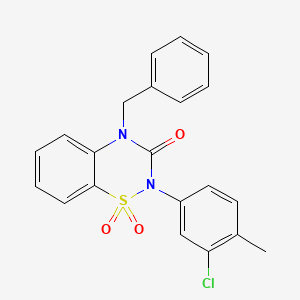
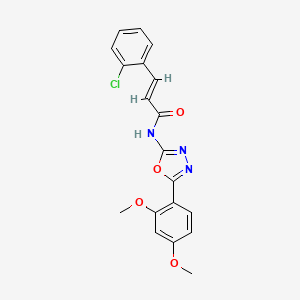
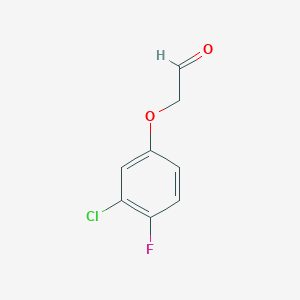
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2817565.png)
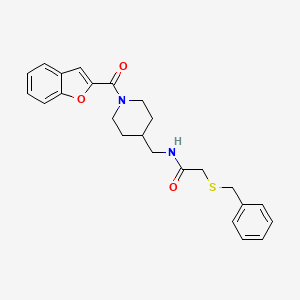
![2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid](/img/structure/B2817567.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2817568.png)
![N-Benzyl-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2817571.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2817572.png)
![3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2817573.png)
